molecular formula C12H9ClF3N3 B1415018 3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1040046-12-5

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1415018
CAS No.: 1040046-12-5
M. Wt: 287.67 g/mol
InChI Key: RRYKFYYOSXBQIG-UHFFFAOYSA-N
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Description

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a pyridinylmethyl group in its structure makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with 4-pyridinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the reduction of the pyridine ring.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    5-(Trifluoromethyl)-2-pyridinamine: Lacks the chloro and pyridinylmethyl groups, affecting its reactivity and applications.

    N-(4-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine: Lacks the chloro group, which may influence its chemical behavior and interactions.

Uniqueness

The presence of both the trifluoromethyl and pyridinylmethyl groups in 3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine makes it unique compared to similar compounds

Properties

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3/c13-10-5-9(12(14,15)16)7-19-11(10)18-6-8-1-3-17-4-2-8/h1-5,7H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYKFYYOSXBQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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